Product packaging for Methyl 3-[4-(bromomethyl)phenyl]propanoate(Cat. No.:CAS No. 56607-18-2)

Methyl 3-[4-(bromomethyl)phenyl]propanoate

Cat. No.: B1657405
CAS No.: 56607-18-2
M. Wt: 257.12
InChI Key: RSNAZWRZAAVNKH-UHFFFAOYSA-N
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Description

Methyl 3-[4-(bromomethyl)phenyl]propanoate (CAS 56607-18-2) is a valuable chemical intermediate with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound features a phenylpropanoate scaffold bearing a reactive bromomethyl group, making it a versatile building block in organic and medicinal chemistry synthesis. Its primary research application lies in the construction of novel pharmaceutical candidates, particularly as a key precursor for potential hypoglycemic agents. The reactive benzyl bromide site is ideal for further functionalization via reactions such as nucleophilic substitution or reductive amination, allowing researchers to create diverse compound libraries. The phenylpropanoic acid scaffold is recognized as a privileged structure in the development of Free Fatty Acid Receptor 1 (FFAR1) agonists, which are a promising class of therapeutics for Type 2 Diabetes Mellitus . As such, this ester is a critical synthetic intermediate for researchers exploring structure-activity relationships in drug discovery. The product must be stored under an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2 B1657405 Methyl 3-[4-(bromomethyl)phenyl]propanoate CAS No. 56607-18-2

Properties

IUPAC Name

methyl 3-[4-(bromomethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNAZWRZAAVNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10710305
Record name Methyl 3-[4-(bromomethyl)phenyl]propanoate
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Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56607-18-2
Record name Methyl 3-[4-(bromomethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-[4-(bromomethyl)phenyl]propanoate
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Synthetic Methodologies for Methyl 3 4 Bromomethyl Phenyl Propanoate and Analogues

Established and Emerging Synthetic Routes to Methyl 3-[4-(bromomethyl)phenyl]propanoate

The construction of the target molecule, this compound, can be approached in two primary ways: either by first synthesizing the brominated carboxylic acid followed by esterification, or by esterifying the tolyl-substituted precursor and then performing the benzylic bromination.

A critical step in the synthesis is the selective introduction of a bromine atom onto the benzylic methyl group of a precursor, such as methyl 3-(4-methylphenyl)propanoate. The challenge lies in avoiding bromination of the aromatic ring or the aliphatic propanoate chain.

Free-radical bromination is the most common and effective strategy for this transformation. This reaction is typically performed using N-bromosuccinimide (NBS) as the bromine source. The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN), or photochemical initiation with UV light. This method is highly regioselective for the benzylic position due to the stability of the resulting benzylic radical intermediate.

Alternative brominating systems have been developed for similar structures. For instance, in the synthesis of the analogous 2-(4-(bromomethyl)phenyl)propionic acid, methods include the use of elemental bromine in ethyl acetate (B1210297) with a catalytic amount of hydrobromic acid (HBr) nih.gov or a combination of bromic acid and hydrogen peroxide in an organic solvent google.com. These methods offer different operational advantages and can be adapted for the synthesis of the target propanoate. The reaction temperature for such brominations is often kept between 10-30°C to maintain high positional selectivity google.com.

Table 1: Comparison of Regioselective Bromination Reagents

Reagent SystemTypical ConditionsSelectivityReference
N-Bromosuccinimide (NBS) / InitiatorNonpolar solvent (e.g., CCl4), radical initiator (AIBN) or UV lightHigh for benzylic position mdpi.com
Bromine (Br2) / HBr (cat.)Ethyl acetate, room temperatureEffective for benzylic bromination of a methylphenylpropionic acid precursor nih.gov
Bromic Acid (HBrO3) / Hydrogen Peroxide (H2O2)Organic solvent (e.g., dichloromethane), 10-30°CIndustrially efficient method for the carboxylic acid analogue google.com

The methyl ester group in the target compound is typically introduced via classical esterification methods. If the synthesis starts with the carboxylic acid precursor, 3-[4-(bromomethyl)phenyl]propanoic acid, it can be converted to the methyl ester through Fischer esterification. This involves refluxing the acid in an excess of methanol (B129727) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

Alternatively, if the precursor is 3-(4-methylphenyl)propanoic acid, it is first esterified to methyl 3-(4-methylphenyl)propanoate, which is then subjected to bromination. For related compounds, such as methyl 2-[4-(chloromethyl)phenyl]propanoate, the esterification of the corresponding carboxylic acid has been achieved using methanol and thionyl chloride, with reactions carried out at 45–65°C for 12–24 hours, yielding the final product with high purity and yield google.com. Transesterification is a less common approach for the primary synthesis of this specific compound but remains a viable method in principle.

Synthesis of Related Aryl-Substituted Propanoates and Their Analogues

The synthetic principles applied to this compound are also relevant to a range of its isomers and analogues, which often serve as important chemical building blocks.

Methyl 3-(2-bromophenyl)propanoate : This compound is a positional isomer where the bromine atom is directly attached to the aromatic ring at the ortho-position chemscene.comnih.gov. Its synthesis requires a different strategy, as the bromine is not on a benzylic carbon. A typical route would involve starting with a pre-brominated aromatic compound, such as 2-bromobenzaldehyde (B122850) or 3-(2-bromophenyl)propionic acid. The latter can be directly esterified with methanol to yield the desired product chemscene.com.

Ethyl 3-[4-(chloromethyl)phenyl]propanoate : This analogue features a chloromethyl group instead of a bromomethyl group and an ethyl ester instead of a methyl ester bldpharm.com. Its synthesis closely mirrors that of the target compound. The preparation typically involves the esterification of 3-[4-(chloromethyl)phenyl]propanoic acid with ethanol (B145695), using an acid catalyst under reflux conditions . The chlorinated precursor acid is synthesized by the chloromethylation of 3-phenylpropanoic acid or a related derivative.

2-(4-Bromomethyl)phenylpropionic acid is a crucial intermediate for the synthesis of nonsteroidal anti-inflammatory drugs like Loxoprofen chemicalbook.compatsnap.com. Its synthesis is well-documented and provides insight into the regioselective bromination step.

The most common laboratory-scale synthesis starts from 2-(4-methylphenyl)propionic acid nih.gov. This precursor is dissolved in a solvent like ethyl acetate, and a catalytic amount of HBr is added. Elemental bromine, dissolved in ethyl acetate, is then added dropwise to the solution. The reaction is stirred at room temperature to afford 2-(4-bromomethyl)phenylpropionic acid in good yield (79%) after recrystallization from ethanol nih.gov. Other industrial methods involve multi-step sequences starting from materials such as 4-methylstyrene (B72717) or p-chloromethylbenzaldehyde patsnap.comgoogle.com.

Table 2: Selected Synthetic Routes for 2-(4-Bromomethyl)phenylpropionic acid

Starting MaterialKey ReagentsKey TransformationReference
2-(4-Methylphenyl)propionic acidBr2, HBr (cat.), Ethyl AcetateBenzylic Bromination nih.gov
4-MethylstyreneHydrogen Halide, Grignard Reagents, CO2, Brominating AgentMulti-step synthesis including carboxylation and bromination patsnap.com
p-ChloromethylbenzaldehydeNaOH, Methanol, HCl, NaCN, Dimethyl Carbonate, HBrMulti-step industrial synthesis google.com
2-(4-Methylphenyl)propionic acidBromic acid, Hydrogen peroxideBenzylic Bromination google.com

Innovations in Synthetic Chemistry for Brominated Phenylpropanoates

Recent advancements in the synthesis of brominated phenylpropanoates have focused on improving the efficiency, safety, and environmental profile of the reactions, particularly the key bromination step. While classic methods like using NBS remain robust, research continues into alternative reagents and catalytic systems.

The development of methods that avoid the use of elemental bromine is a significant area of innovation. The use of a combination of bromic acid and hydrogen peroxide represents an industrially efficient and potentially safer alternative for the benzylic bromination of phenylpropionic acid derivatives google.com.

Furthermore, research into regioselective aromatic halogenation has explored various catalytic systems. While not directly applicable to benzylic bromination, the use of catalysts like zeolites to direct electrophilic aromatic bromination to the para-position highlights the ongoing effort to control regioselectivity in complex molecules mdpi.com. These principles of catalyst-controlled selectivity may inspire new approaches for benzylic functionalization in the future. The development of mild and highly regioselective bromination techniques for phenols and other activated rings using reagents like TMSBr also contributes to the broader toolkit available to synthetic chemists working with bromo-aromatic compounds researchgate.net.

Enantioselective and Stereoselective Synthesis Methodologies

The generation of stereochemically defined molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials sciences. For analogues of this compound, controlling the stereochemistry, especially at the carbon atom alpha to the ester group in 2-arylpropionic acid derivatives, is of paramount importance. Various catalytic asymmetric methods have been developed to achieve high enantioselectivity in the synthesis of these chiral building blocks.

One prominent strategy involves the asymmetric hydrogenation of α,β-unsaturated precursors. For instance, the asymmetric hydrogenation of (6-methoxyl-2-naphthyl)-2-acrylic acid has been successfully achieved using a cinchona-modified Pd(0)-α-FeOOH catalyst, yielding (S)-(+)-2-(6′-methoxyl-2-naphthyl) propionic acid with an impressive enantiomeric excess (ee) of up to 98%. researchgate.net This approach highlights the potential of heterogeneous catalysts in producing highly enantioenriched arylpropionic acids.

Another powerful technique is the enantioselective conjugate addition to α,β-unsaturated systems. The use of chiral catalysts, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and other chiral ligands, facilitates the stereocontrolled addition of nucleophiles to Michael acceptors like cinnamic esters. digitellinc.com For example, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to β-phthaliminoacrylate esters, using a hydroxorhodium/chiral diene complex, produces β-aryl-β-amino acid esters with excellent enantioselectivity (up to 99% ee). organic-chemistry.org These products can then be further transformed into the desired chiral 3-arylpropanoate derivatives.

Furthermore, planar-chiral azaferrocenes have emerged as effective nucleophilic catalysts for the enantioselective addition of alcohols to ketenes, providing a direct route to arylpropionic acid esters with high enantioselectivity. researchgate.net This method offers a versatile and efficient pathway to a range of chiral propionic acid derivatives. The development of these and other chiral catalysts continues to be a dynamic area of research, enabling the precise synthesis of stereochemically complex molecules. digitellinc.com

Table 1: Comparison of Enantioselective Methodologies for Arylpropionic Acid Analogues

Methodology Catalyst/Reagent Substrate Example Enantioselectivity (ee) Reference
Asymmetric Hydrogenation Cinchona-modified Pd(0)-α-FeOOH (6-methoxyl-2-naphthyl)-2-acrylic acid Up to 98% researchgate.net
Asymmetric Conjugate Addition Hydroxorhodium/chiral diene complex β-phthaliminoacrylate esters Up to 99% organic-chemistry.org
Enantioselective Alcoholysis of Ketenes Planar-chiral azaferrocenes Aryl ketenes High researchgate.net

Environmentally Benign and Green Chemistry Protocols (e.g., Two-Phase Free Radical Reactions)

In recent years, the principles of green chemistry have become integral to the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be approached through several environmentally benign protocols for both the benzylic bromination and the esterification steps.

For the benzylic bromination of the toluene (B28343) precursor, traditional methods often employ stoichiometric amounts of brominating agents and chlorinated solvents, which pose environmental and safety concerns. digitellinc.com A greener alternative is the use of continuous photochemical flow reactions. digitellinc.com For example, the photochemical benzylic bromination using in situ generated bromine from NaBrO₃/HBr in a continuous flow reactor has been shown to be highly efficient, with a significant reduction in the Process Mass Intensity (PMI). rsc.org This method can even be performed without an organic solvent, further enhancing its green credentials. rsc.org Another approach to improve the environmental footprint of benzylic bromination is the use of more benign brominating reagents. Tribromoisocyanuric acid has been reported as a green reagent for the benzylic bromination of alkylarenes, proceeding in the absence of a catalyst or light irradiation. researchgate.net

The esterification of the corresponding carboxylic acid is another key step where green chemistry principles can be applied. Traditional Fischer esterification often requires a large excess of alcohol and a strong mineral acid catalyst. researchgate.net Environmentally benign alternatives include the use of solid acid catalysts, which are reusable and reduce corrosive waste streams. researchgate.net Furthermore, solvent-free esterification methods have been developed. One such method utilizes microwave irradiation in the presence of N-fluorobenzenesulfonimide (NFSi) as a catalyst, which can be recycled and is tolerant to air and moisture. mdpi.com This protocol allows for the direct esterification of carboxylic acids with alcohols under mild conditions and with simple product isolation. mdpi.com

Table 2: Green Chemistry Approaches for Key Synthetic Steps

Reaction Step Green Protocol Key Features Reference
Benzylic Bromination Continuous Photochemical Flow In situ reagent generation, reduced PMI, solvent-free option rsc.org
Benzylic Bromination Alternative Brominating Agent Use of tribromoisocyanuric acid, catalyst and light-free researchgate.net
Esterification Microwave-Assisted Catalysis Solvent-free, recyclable NFSi catalyst, rapid reaction mdpi.com
Esterification Heterogeneous Catalysis Use of reusable solid acid catalysts, reduced waste researchgate.net

Catalytic Approaches in Optimized Synthetic Pathways

Catalysis plays a crucial role in optimizing the synthesis of this compound by providing milder reaction conditions, higher selectivity, and improved yields. Both the benzylic bromination and the esterification steps can be significantly enhanced through the use of appropriate catalysts.

The Wohl-Ziegler reaction, a free-radical benzylic bromination, is a classic method for introducing the bromomethyl group. wikipedia.org While traditionally initiated by heat or UV light, this reaction can be catalyzed to proceed under milder conditions. researchgate.netorganic-chemistry.org For instance, visible-light-promoted Wohl-Ziegler functionalization of toluene derivatives with N-bromosuccinimide (NBS) can be achieved without the need for a photocatalyst, offering a user-friendly and greener procedure. researchgate.netresearchgate.net Furthermore, modifications to the Wohl-Ziegler reaction have been developed to improve selectivity and avoid over-bromination. One such modification employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in the presence of a catalytic amount of ZrCl₄, which helps to prevent competing bromination of the aromatic ring. scientificupdate.com

Table 3: Catalytic Strategies for the Synthesis of this compound and Analogues

Reaction Catalyst/Initiator Key Advantages Reference
Benzylic Bromination Visible Light User-friendly, avoids photocatalyst researchgate.netresearchgate.net
Benzylic Bromination ZrCl₄ (catalytic) with DBDMH Prevents aromatic ring bromination scientificupdate.com
Esterification Sulfonated Glucose Acid Catalyst Heterogeneous, reusable ijcce.ac.ir
Esterification Sulfuric Acid (optimized) High yields with optimized parameters researchgate.net

Chemical Reactivity and Mechanistic Investigations of Methyl 3 4 Bromomethyl Phenyl Propanoate

Reactivity of the Bromomethyl Functional Group

The bromomethyl group is situated at a benzylic position, which significantly enhances its reactivity compared to a typical alkyl bromide. This increased reactivity is due to the adjacent aromatic ring, which can stabilize transition states and intermediates through resonance. gla.ac.ukmasterorganicchemistry.com

The benzylic bromide is highly susceptible to nucleophilic attack, readily undergoing displacement of the bromide ion. This reaction is synthetically valuable as the bromine can be replaced by a wide variety of nucleophiles, including those based on oxygen, nitrogen, and carbon. gla.ac.uk The general scheme for this transformation involves the attack of a nucleophile (Nu⁻) on the benzylic carbon, leading to the formation of a new carbon-nucleophile bond and the expulsion of the bromide leaving group.

The scope of this reaction is broad, allowing for the introduction of diverse functional groups. For instance, reaction with cyanide ions can introduce a nitrile group, which is a precursor to carboxylic acids and amines. google.com Alkoxides and hydroxides can be used to form ethers and alcohols, respectively, while amines can yield substituted benzylamines.

NucleophileReagent ExampleProduct Class
Hydroxide (B78521)Sodium Hydroxide (NaOH)Benzylic Alcohol
AlkoxideSodium Methoxide (B1231860) (NaOCH₃)Benzylic Ether
CyanideSodium Cyanide (NaCN)Benzylic Nitrile
AzideSodium Azide (NaN₃)Benzylic Azide
CarboxylateSodium Acetate (B1210297) (CH₃COONa)Benzylic Ester
Ammonia (B1221849)/AminesAmmonia (NH₃), Alkylamines (RNH₂)Benzylamine Derivatives
ThiolateSodium Thiolate (NaSR)Benzylic Thioether

The displacement of the benzylic bromine can proceed through two primary mechanistic pathways: the unimolecular nucleophilic substitution (Sₙ1) and the bimolecular nucleophilic substitution (Sₙ2). masterorganicchemistry.comyoutube.com The operative mechanism is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the type of solvent, and the reaction temperature. youtube.com

Sₙ2 Pathway : This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. medlifemastery.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile (rate = k[substrate][nucleophile]). youtube.com The Sₙ2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO), which solvate the cation but not the nucleophile, thus enhancing its reactivity. youtube.commedlifemastery.com The adjacent aromatic ring stabilizes the transition state through resonance, accelerating the reaction rate compared to non-benzylic systems. gla.ac.uk

Sₙ1 Pathway : This is a two-step mechanism that begins with the slow, rate-determining departure of the bromide leaving group to form a planar benzylic carbocation intermediate. masterorganicchemistry.comyoutube.com This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. gla.ac.ukmasterorganicchemistry.com In the second, fast step, the carbocation is attacked by a nucleophile from either face, which can lead to a racemic mixture if the carbon is a stereocenter. The rate of the Sₙ1 reaction depends only on the concentration of the substrate (rate = k[substrate]). masterorganicchemistry.com This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding. medlifemastery.comyoutube.com

For Methyl 3-[4-(bromomethyl)phenyl]propanoate, the choice between Sₙ1 and Sₙ2 is a delicate balance. The primary nature of the benzylic carbon would typically suggest an Sₙ2 reaction. However, the powerful resonance stabilization of the potential benzylic carbocation means that an Sₙ1 pathway is also highly plausible, particularly under solvolysis conditions with weak nucleophiles.

Transformations Involving the Ester Moiety

The methyl propanoate group is another key reactive site in the molecule. It is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and amidation.

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Basic Hydrolysis (Saponification) : Under basic conditions, such as refluxing with aqueous sodium hydroxide (NaOH), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. oieau.fr This leads to a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the corresponding carboxylic acid. This process is effectively irreversible because the final deprotonation of the carboxylic acid drives the equilibrium. vedantu.com Studies on similar methyl esters show that the reaction rate is first order with respect to both the ester and the hydroxide ion concentration. oieau.fr

Acidic Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis in a reversible process. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed. To drive the equilibrium towards the products, an excess of water is typically used.

ConditionCatalyst/ReagentKey IntermediateProducts
Basic (Saponification)NaOH, H₂OTetrahedral AlkoxideCarboxylate Salt + Methanol
AcidicH₃O⁺ (e.g., H₂SO₄/H₂O)Protonated CarbonylCarboxylic Acid + Methanol

The methyl ester can be converted into an amide through reaction with ammonia or a primary or secondary amine, a process known as aminolysis. This reaction typically requires heating, as amines are less nucleophilic than hydroxide ions. The mechanism is another example of nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate that expels a methoxide ion to form the amide. researchgate.net The use of organocatalysts can facilitate this transformation under milder conditions. chemrxiv.org

This strategy is widely used in medicinal chemistry and materials science to synthesize polyamides or introduce specific amide-containing functionalities. researchgate.net Other derivatizations of the ester group include transesterification, where reaction with a different alcohol in the presence of an acid or base catalyst yields a new ester, and reduction, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to convert the ester into a primary alcohol.

Reactivity of the Aromatic Ring System

The benzene (B151609) ring itself can undergo substitution reactions, most commonly electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reactivity of the ring and the position of substitution are governed by the existing substituents: the bromomethyl group and the 3-propanoate group.

The -CH₂CH₂COOCH₃ group is classified as an alkyl group with respect to its attachment to the ring. Alkyl groups are weakly activating and are ortho, para-directors due to inductive effects and hyperconjugation. libretexts.org The -CH₂Br group is weakly deactivating due to the electron-withdrawing inductive effect of the bromine atom. However, like other halogens, it is also an ortho, para-director because the lone pairs on the bromine can donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) when attack occurs at the ortho and para positions. libretexts.org

Given that both substituents direct incoming electrophiles to the same positions (ortho and para relative to their own positions), the substitution pattern is predictable. The positions ortho to the 3-propanoate group (and meta to the bromomethyl group) are the most likely sites for electrophilic attack. Common EAS reactions include:

Halogenation : Introduction of another halogen (e.g., Br or Cl) using a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). rutgers.edu

Nitration : Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation : Addition of an alkyl or acyl group, although these reactions may be complicated by the existing functional groups.

Nucleophilic aromatic substitution on the ring is generally not feasible for this compound, as it lacks the strong electron-withdrawing groups necessary to activate the ring for such reactions. masterorganicchemistry.comlibretexts.org

Oxidative Transformations of the Phenyl Ring

The phenyl ring of this compound exhibits reactivity towards strong oxidizing agents. When a compound with an alkyl group attached to an aromatic ring is treated with a powerful oxidizing agent like potassium permanganate (B83412) (KMnO4) or Jones Reagent (CrO3/H2SO4), the benzylic carbon undergoes oxidation. libretexts.org This process, known as side-chain oxidation, results in the conversion of the benzylic carbon to a carboxylic acid group that remains attached to the aryl group. libretexts.org For this reaction to occur, the benzylic carbon must have at least one attached hydrogen. libretexts.org Consequently, the propanoate side chain of this compound is susceptible to oxidation under these conditions, which would transform it into a carboxylic acid. The methylene (B1212753) group of the alkylarene can be oxidized to a carbonyl group. ambeed.com

It is important to note that the benzene ring itself is generally resistant to oxidation by reagents like potassium permanganate. themasterchemistry.com However, under forceful conditions, the alkyl side chain is completely oxidized to a carboxylic acid at the point of attachment to the ring. themasterchemistry.com

Electrophilic Aromatic Substitution Patterns

The phenyl ring of this compound contains two substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of these groups determine the position at which an incoming electrophile will attack the aromatic ring. wikipedia.org

The two substituents are:

-CH₂Br (bromomethyl group): This group is generally considered to be weakly deactivating. Halogens are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.org Despite being deactivating, halogens are ortho-, para-directing. libretexts.orgunizin.org This is because the resonance effect, although weaker, stabilizes the carbocation intermediates formed during ortho and para attack. libretexts.org

-CH₂CH₂COOCH₃ (methyl propanoate group): This alkyl chain with an ester is a deactivating group. The carbonyl group within the ester withdraws electron density from the aromatic ring through resonance, making the ring less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comyoutube.com Such deactivating groups typically direct incoming electrophiles to the meta position. wikipedia.orgunizin.org

When both an activating (or weakly deactivating ortho-, para-directing) and a deactivating (meta-directing) group are present on a benzene ring, the position of electrophilic substitution is generally dictated by the activating or less deactivating group. chemistrysteps.com In the case of this compound, the bromomethyl group is an ortho-, para-director, while the methyl propanoate group is a meta-director. Therefore, electrophilic substitution is expected to occur at the positions ortho to the bromomethyl group.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Group Type Directing Effect
-CH₂Br Weakly Deactivating Ortho, Para
-CH₂CH₂COOCH₃ Deactivating Meta

Transition Metal-Catalyzed Reactions

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille Couplings)

This compound, possessing a benzylic bromide moiety, is a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoboron compounds with organic halides. nih.govnih.gov Benzylic bromides, such as the one in this compound, can be effectively coupled with arylboronic acids under microwave conditions. nih.govumt.edu A common catalytic system for this transformation is Pd(OAc)₂ with a ligand like JohnPhos, using a base such as potassium carbonate in a solvent like DMF. nih.govumt.edu This reaction provides a direct method for creating methylene-linked biaryl systems. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While typically applied to aryl and vinyl halides, benzylic halides can also participate. wikipedia.org The reaction is catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, in the presence of a base. wikipedia.org This would allow for the introduction of a substituted vinyl group at the benzylic position of this compound.

Stille Coupling: The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide. wikipedia.orgopenochem.org Benzylic halides are known to be effective coupling partners in this reaction. wikipedia.orgharvard.edu The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. openochem.org This method allows for the formation of a new carbon-carbon bond by coupling the benzylic position with a variety of organic groups attached to the tin reagent. openochem.org

Table 2: Overview of Cross-Coupling Reactions

Reaction Coupling Partners Catalyst System (Typical)
Suzuki-Miyaura Organoboron compound + Organic halide Pd(OAc)₂, Ligand (e.g., JohnPhos), Base (e.g., K₂CO₃)
Heck Alkene + Unsaturated halide Pd catalyst (e.g., Pd(PPh₃)₄), Base
Stille Organostannane + Organic halide Pd catalyst (e.g., Pd(PPh₃)₄)

Carbonylation Reactions and Their Synthetic Utility

The direct, transition metal-catalyzed carboxylation of organohalides with carbon dioxide is a significant transformation in organic synthesis. researchgate.net This process can be applied to benzylic halides, offering a route to valuable carboxylic acids. researchgate.net While direct carbonylation with CO₂ is one approach, an alternative is the Stille-carbonylative cross-coupling reaction, which introduces a carbonyl group via carbon monoxide insertion. wikipedia.org

Recent advancements have focused on the carboxylation of benzylic substrates using CO₂ with transition metal catalysts. researchgate.net For instance, electrocarboxylation of benzyl (B1604629) chloride, a related substrate, has been explored as a greener method for synthesizing carboxylates. acs.org These carbonylation reactions are synthetically useful as they can convert the bromomethyl group of this compound into a carboxylic acid or related carbonyl functional group, providing access to a different class of compounds.

Barbier-Type Allylation Reactions

The Barbier reaction is an organometallic reaction that involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal, typically magnesium, zinc, tin, or indium, to form a primary, secondary, or tertiary alcohol. nrochemistry.comyoutube.com A key feature of the Barbier reaction is that the organometallic species is generated in situ. nrochemistry.comyoutube.com

Benzylic bromides are suitable substrates for Barbier-type reactions. For example, a photocatalytic version of the Barbier-type reaction has been developed for the synthesis of benzylic alcohols from benzyl bromides and aldehydes or ketones. rsc.orgrsc.org This reaction proceeds under mild conditions, using visible light and an organic photocatalyst. rsc.orgrsc.org In the context of this compound, the bromomethyl group could react with an aldehyde or ketone in the presence of a suitable metal to yield a homoallylic alcohol, thus extending the carbon chain at the benzylic position. While some studies have noted that benzyl bromide can be an ineffective substrate under certain ball-milling conditions for zinc-mediated Barbier reactions, other methods have shown success. ucl.ac.uk

Applications in the Synthesis of Complex Organic Molecules

Methyl 3-[4-(bromomethyl)phenyl]propanoate as a Fundamental Building Block

This compound serves as a cornerstone reagent, providing a foundational phenylpropanoate structure that can be further elaborated through reactions at its two distinct functional sites.

This compound and its parent carboxylic acid, 2-[4-(bromomethyl)phenyl]propionic acid, are key intermediates in the synthesis of Loxoprofen. Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid group. In the synthesis of Loxoprofen and its derivatives, the bromomethyl group provides a reactive handle for introducing other molecular fragments. For example, it can be used to alkylate a nucleophile, such as the enolate of a cyclic ketone, to construct the final API structure. The propanoate moiety is a central part of the final pharmacologically active molecule. Various patented synthetic routes for Loxoprofen sodium utilize 2-(4-bromomethylphenyl)propionic acid or its ester derivatives as a critical starting material.

IntermediateAPI TargetTherapeutic Class
This compoundLoxoprofenNon-steroidal anti-inflammatory drug (NSAID)
2-[4-(bromomethyl)phenyl]propionic acidLoxoprofen SodiumNon-steroidal anti-inflammatory drug (NSAID)

The 4-(bromomethyl)phenyl moiety is a structural component found in certain classes of modern agrochemicals. While direct synthesis from this compound is not extensively documented in public literature, the synthesis of structurally related pesticides and fungicides highlights the potential of this building block. For instance, novel oxazoline-based acaricides (compounds effective against mites) have been synthesized using N-(1-(4-(bromomethyl)phenyl)-2-chloroethyl)-2,6-difluorobenzamide as a key intermediate. nih.govacs.org In these syntheses, the bromomethyl group is reacted with sulfur nucleophiles to introduce a thioether linkage, a common feature in bioactive molecules. nih.gov Similarly, isoxazoline derivatives with insecticidal and fungicidal properties have been prepared from 3-(4-(bromomethyl)phenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole, where the benzylic bromide is used to connect to other parts of the final molecule. acs.org These examples demonstrate the utility of the 4-(bromomethyl)phenyl group as a versatile anchor for building complex agrochemical agents.

Research Findings on Related Agrochemicals

Precursor Fragment Agrochemical Class Target Pest/Fungus Key Reaction of Bromomethyl Group
4-(bromomethyl)phenyl Oxazoline Acaricides Tetranychus cinnabarinus (Carmine spider mite) Nucleophilic substitution with thiols

The development of new therapeutic agents often involves the synthesis of novel molecular scaffolds or the modification of known natural products to enhance their activity or properties. researchgate.net Benzylic bromides are highly useful in this context due to the reactivity of the benzylic position, which can be readily substituted by a wide range of nucleophiles (carbon, oxygen, nitrogen, sulfur-based) to build molecular complexity. libretexts.orglibretexts.org

This compound can serve as a starting point for creating libraries of compounds for biological screening. The bromomethyl group allows for its attachment to other molecular frameworks, while the propanoate ester can be hydrolyzed, reduced, or otherwise modified. This dual reactivity enables a strategy known as "diverted total synthesis," where intermediates in a synthetic route are used to create a family of related analogues. researchgate.net For example, the benzylic bromide can be coupled with phenolic compounds, amines, or other biologically active fragments to create hybrid molecules with potentially new or enhanced activities. nih.govnih.gov

Strategic Use in Diverse Synthetic Transformations

Beyond its role as a simple building block, the structure of this compound allows for its participation in more complex reactions that build cyclic systems.

The compound is a suitable precursor for intramolecular cyclization reactions to form polycyclic systems. A prominent example of such a transformation is the intramolecular Friedel-Crafts reaction. masterorganicchemistry.comwikipedia.org In a potential synthetic route, the propanoate side chain could be converted into a more reactive acyl chloride. Upon treatment with a Lewis acid catalyst (e.g., AlCl₃), the resulting acylium ion could attack the aromatic ring in an intramolecular electrophilic aromatic substitution to form a new six-membered ring. sigmaaldrich.com This type of reaction, known as an acylation annulation, would yield a tetralone derivative, a core structure present in many natural products and pharmaceuticals. This strategy is a key step in syntheses like the Haworth synthesis for polycyclic aromatic hydrocarbons. wikipedia.org The benzylic position offers an additional site for further ring-forming reactions. tandfonline.comnih.gov

The construction of more intricate topologies such as spirocycles and vicinal diols (pinacols) requires specific synthetic strategies.

Spiroanellated Systems: The synthesis of spiroanellated systems—molecules containing two rings that share a single atom—could potentially involve this compound as a bifunctional component. For example, the compound could first be used to alkylate a cyclic substrate at the benzylic position, and then a functional group on that substrate could react with the propanoate chain (or a derivative thereof) to close the second ring at the spiro center. However, the direct application of this specific compound in spiroannulation reactions is not widely reported and remains a specialized area of synthesis.

Pinacols: The pinacol coupling reaction is a reductive coupling of two carbonyl groups (from aldehydes or ketones) to form a 1,2-diol. wikipedia.org this compound itself cannot undergo a pinacol coupling because its ester carbonyl group is not sufficiently reactive under typical pinacol conditions. organic-chemistry.orgsemanticscholar.org However, it can serve as a precursor to a suitable substrate. For example, the propanoate chain could be chemically transformed into an aldehyde or ketone. The resulting carbonyl compound could then undergo a pinacol coupling reaction with itself (homo-coupling) or another carbonyl compound (cross-coupling) in the presence of a reducing agent (e.g., samarium(II) iodide, magnesium, or low-valent titanium) to form the corresponding pinacol—a symmetrically substituted 1,2-diol. arkat-usa.orgresearchgate.net This multi-step process illustrates how the compound can be strategically modified to participate in a wider range of carbon-carbon bond-forming reactions.

In-depth Analysis of this compound in the Synthesis of Probe Molecules for Mechanistic Biological Studies

Detailed searches for the application of this compound in the synthesis of probe molecules for mechanistic biological studies have yielded no specific research findings or data. This particular chemical compound does not appear to be a commonly utilized precursor or building block for the creation of fluorescent, radiolabeled, or affinity-based probes according to currently available scientific literature.

The reactive bromomethyl group and the phenylpropanoate structure of this compound theoretically allow for its use as a linker or scaffold in the synthesis of more complex molecules. The bromomethyl group can serve as an electrophilic site for nucleophilic substitution, enabling the attachment of various functional groups, including fluorophores, radiolabel-chelating moieties, or affinity tags. The propanoate ester portion could also be modified or be part of a larger pharmacophore designed to interact with a biological target.

Despite these theoretical possibilities, a comprehensive review of scientific databases and chemical literature did not reveal any published research that specifically details the use of this compound for the applications outlined in the requested article structure. Therefore, it is not possible to provide detailed research findings, data tables, or specific examples of its use in the synthesis of probe molecules for mechanistic biological studies.

Probe molecules are essential tools in chemical biology and medicinal chemistry for elucidating the mechanisms of biological processes, identifying and validating drug targets, and imaging biological systems. The development of these probes involves the careful design and synthesis of molecules with specific properties, such as fluorescence, radioactivity, or high-affinity binding to a target protein. While a vast array of chemical building blocks are employed for these purposes, this compound does not appear to be a prominent one.

Further research and exploration into novel synthetic routes may in the future uncover applications for this compound in the development of new biological probes. However, at present, there is no scientific basis to support the generation of an article detailing its use in the synthesis of probe molecules for mechanistic biological studies.

Advanced Applications in Polymer and Materials Chemistry

Integration as a Functionalized Monomer Precursor

Utilization in Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) techniques are cornerstones of modern polymer synthesis, allowing for the creation of well-defined polymers with controlled molecular weights and complex architectures. The utility of an initiator or agent in these techniques is highly specific to its chemical structure.

Atom Transfer Radical Polymerization (ATRP) Initiator Synthesis

The bromomethyl group in Methyl 3-[4-(bromomethyl)phenyl]propanoate is characteristic of an ATRP initiator. In principle, this compound could be used to initiate the polymerization of various monomers, such as styrenes, acrylates, and methacrylates. This would result in polymer chains with a Methyl 3-[4-phenyl]propanoate group at one end. Despite this theoretical potential, no published studies were found that specifically employ this compound as an ATRP initiator. Consequently, no data on its initiating efficiency, the kinetics of polymerization, or the properties of the resulting polymers are available.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Agent Design

In RAFT polymerization, a key component is the RAFT agent, typically a thiocarbonylthio compound. A precursor molecule for a RAFT agent would generally be used to introduce the R and Z groups of the Z-C(=S)S-R structure. While the bromomethylphenyl]propanoate moiety could potentially serve as the R group after reaction with a suitable thiocarbonylthio salt, no literature was found that describes the synthesis or use of a RAFT agent derived from this compound.

Nitroxide-Mediated Polymerization (NMP) Contexts

NMP typically utilizes alkoxyamine initiators. The synthesis of such an initiator from this compound would require a multi-step chemical modification to introduce the nitroxide functionality. A comprehensive search did not uncover any research detailing the synthesis or application of an NMP initiator based on this specific compound.

Engineering of Complex Macromolecular Architectures

The creation of complex macromolecular architectures like block, star, or brush copolymers relies on the use of specifically designed initiators and monomers within controlled polymerization techniques. Given the lack of documented use of this compound in ATRP, RAFT, or NMP, there is correspondingly no information available on its application in the engineering of such complex polymer structures.

Computational Chemistry and Advanced Spectroscopic Characterization

Computational Studies on Molecular Structure and Reactivity

While specific computational studies exclusively targeting Methyl 3-[4-(bromomethyl)phenyl]propanoate are not prevalent in published literature, its electronic and reactive properties can be reliably inferred from quantum chemical investigations of its constituent functional groups and closely related analogues, such as substituted phenylpropanoates and benzyl (B1604629) bromide derivatives.

Quantum Chemical Investigations of Electronic and Steric Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. For this compound, these calculations would reveal the interplay between the electron-withdrawing ester group and the reactive bromomethyl group, mediated by the aromatic ring.

Analysis of related molecules suggests that the distribution of electron density across the molecule is non-uniform. The electronegative oxygen and bromine atoms create regions of negative electrostatic potential, while the benzylic and carbonyl carbons are electrophilic centers. The molecular electrostatic potential (MEP) surface would highlight the carbonyl oxygen as a site of high electron density (negative potential), making it a hydrogen bond acceptor, while the area around the benzylic methylene (B1212753) protons and aromatic protons would show a more positive potential.

Frontier Molecular Orbitals (HOMO and LUMO) analysis of similar aromatic esters indicates that the HOMO is typically localized on the phenyl ring, while the LUMO may be distributed over the carbonyl group and the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability.

Table 1: Predicted Electronic Properties of this compound (Inferred from Analogous Compounds)

PropertyPredicted CharacteristicSignificance
HOMO-LUMO Gap ModerateIndicates moderate kinetic stability and reactivity.
Electron Density High on carbonyl oxygen and bromine; Low on benzylic and carbonyl carbons.Identifies nucleophilic and electrophilic sites for potential reactions.
Dipole Moment Non-zero, significant magnitudeReflects the molecule's overall polarity due to the ester and bromomethyl groups.
Steric Hindrance Minimal around the bromomethyl groupAllows for facile access by nucleophiles at the benzylic position.

Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Modeling

The most characteristic reaction of this compound is nucleophilic substitution at the benzylic carbon of the bromomethyl group. Computational modeling is a powerful tool for elucidating the mechanisms of such reactions.

Studies on benzyl bromide and its derivatives show that the substitution can proceed via either an S(_N)1 or S(_N)2 mechanism, and computational analysis can determine the energetically favored pathway. uq.edu.au For a primary benzylic halide like this compound, the S(_N)2 pathway is generally expected. Computational modeling of this process would involve:

Geometric optimization of the reactants (the ester and a chosen nucleophile), the transition state, and the products.

Transition state search to locate the highest energy point along the reaction coordinate. The transition state for an S(_N)2 reaction would feature a pentacoordinate carbon atom where the nucleophile is forming a new bond as the bromide leaving group departs.

Frequency calculations to confirm the nature of the stationary points (reactants and products have all positive frequencies, while the transition state has exactly one imaginary frequency corresponding to the bond-breaking/bond-forming process).

Calculation of activation energy (the energy difference between the reactants and the transition state), which provides insight into the reaction kinetics.

Computational models for similar S(_N)2 reactions on benzylic systems show that the energy barrier is influenced by the nature of the nucleophile, the solvent, and any steric hindrance. uq.edu.au The propanoate group at the para position has a mild electronic influence on the reaction at the distant bromomethyl site.

Advanced Spectroscopic Techniques for Structural Elucidation and Configuration Assignment

Spectroscopic methods provide definitive evidence for the structure and integrity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Determination (e.g., Mosher's Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

It is crucial to note that this compound is an achiral molecule. It does not possess any stereogenic centers and therefore does not exist as enantiomers or diastereomers. Methods for stereochemical determination, such as Mosher's ester analysis, are used to determine the absolute configuration of chiral compounds (typically secondary alcohols or amines) and are therefore not applicable to this molecule.

However, ¹H and ¹³C NMR spectroscopy are essential for confirming the compound's constitution—the connectivity of its atoms. The predicted spectra are detailed below.

¹H NMR: The proton NMR spectrum is expected to show five distinct signals:

A singlet for the methyl ester protons (-OCH₃).

A singlet for the benzylic methylene protons (-CH₂Br).

Two triplets for the two methylene groups of the propanoate side chain (-CH₂CH₂-), which are coupled to each other.

An AA'BB' system (appearing as two doublets) for the four protons on the para-substituted aromatic ring.

¹³C NMR: The carbon NMR spectrum is expected to display eight distinct signals corresponding to the eight unique carbon environments in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Aromatic (H2, H6)~7.30Doublet2HProtons ortho to -CH₂Br
Aromatic (H3, H5)~7.15Doublet2HProtons ortho to -CH₂CH₂CO₂Me
Benzylic (-CH₂Br)~4.50Singlet2H-CH₂ Br
Methyl Ester (-OCH₃)~3.68Singlet3H-OCH₃
Propanoate (-CH₂-)~2.95Triplet2HAr-CH₂ CH₂CO₂Me
Propanoate (-CH₂-)~2.65Triplet2HArCH₂CH₂ CO₂Me
¹³C NMR δ (ppm)Assignment
Carbonyl (-C=O)~173C =O
Aromatic (C4)~138C -CH₂Br
Aromatic (C1)~137C -CH₂CH₂CO₂Me
Aromatic (C2, C6)~129.5C H (ortho to -CH₂Br)
Aromatic (C3, C5)~128.8C H (ortho to -CH₂CH₂CO₂Me)
Methyl Ester (-OCH₃)~51.7-OC H₃
Propanoate (-CH₂-)~35.5Ar-C H₂CH₂CO₂Me
Benzylic (-CH₂Br)~33.0-C H₂Br
Propanoate (-CH₂-)~30.5ArCH₂C H₂CO₂Me

Mass Spectrometry and Infrared Spectroscopy in Confirming Structural Integrity

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight and provide structural information through fragmentation patterns.

Molecular Ion (M⁺): The spectrum would show a molecular ion peak corresponding to the mass of the molecule (256/258 g/mol ), with the characteristic M+2 peak having nearly equal intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

Key Fragments: The most prominent fragmentation would likely involve the stable benzylic cation. Key fragment ions would be predicted at m/z values corresponding to the loss of the methoxy (B1213986) group (-OCH₃), the entire methyl propanoate group, and cleavage at the benzylic position.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)Predicted FragmentFragmentation Pathway
256/258[C₁₀H₁₁BrO₂]⁺Molecular Ion (M⁺)
225/227[C₉H₈BrO]⁺Loss of methoxy radical (•OCH₃)
177/179[C₈H₈Br]⁺Loss of •CH₂CO₂CH₃
170/172[C₇H₆Br]⁺Formation of bromotropylium ion after benzylic cleavage
91[C₇H₇]⁺Tropylium ion (loss of Br•)

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would confirm the structural integrity by showing characteristic absorption bands.

Table 4: Predicted Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2850C-H stretchAliphatic (CH₂, CH₃)
~1735C=O stretchEster carbonyl
~1610, ~1510C=C stretchAromatic ring
~1250-1100C-O stretchEster
~820C-H bendPara-substituted aromatic ring
~650C-Br stretchAlkyl bromide

Future Directions and Emerging Research Opportunities

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of Methyl 3-[4-(bromomethyl)phenyl]propanoate is geared towards methods that are not only efficient but also environmentally benign. Current industrial syntheses for similar precursors often rely on multi-step processes that may use hazardous reagents. Future research will likely focus on greener alternatives.

Key research objectives include:

Catalyst-Free Methodologies: Inspired by recent successes in the catalyst-free synthesis of acrylic precursors like methyl propionate, researchers may explore similar pathways for this more complex molecule. rsc.org Such methods could involve reversible CO2 capture or the use of organic superbases to avoid toxic and expensive metal catalysts. rsc.org

Metal-Free Synthesis: The development of metal- and additive-free synthetic strategies, such as those using specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to promote reactions, presents a promising avenue. This approach has been successful in the synthesis of other complex propanoates and is attractive due to its high atom economy, generating water as the primary by-product. mdpi.com

Process Intensification: Adopting continuous flow chemistry could offer significant advantages over traditional batch processing. Flow reactors can improve heat and mass transfer, enhance safety when handling reactive intermediates, and allow for easier scaling and automation. This would lead to higher yields and purity while reducing waste.

Renewable Feedstocks: Long-term research may investigate pathways starting from renewable bio-based feedstocks to construct the aromatic core and propanoate side chain, significantly reducing the carbon footprint of the synthesis.

Exploration of Novel Reactivity and Unprecedented Catalytic Systems

The unique structure of this compound, containing two distinct reactive sites, opens up a wide field for exploring novel chemical transformations and catalytic systems.

Emerging opportunities in this area include:

Dual-Site Derivatization: Developing one-pot reactions where both the benzylic bromide and the propanoate ester are functionalized in a controlled, sequential manner. This could involve, for instance, an initial nucleophilic substitution at the bromomethyl group followed by a catalytically-driven transformation of the ester.

Novel Catalytic Systems: The application of unconventional catalysts could unlock new reaction pathways. For example, lanthanide-based catalysts, such as La(OTf)3, have shown unprecedented acceleration in the methanolysis of esters under mild, neutral conditions. researchgate.net Exploring such catalysts could lead to highly efficient and selective transformations of the propanoate group in the presence of the sensitive benzylic bromide. researchgate.net

Photoredox and Electrocatalysis: These modern synthetic techniques offer alternative, milder methods for activating the C-Br bond or engaging the ester functionality. Photoredox catalysis, in particular, could enable novel cross-coupling reactions at the benzylic position under ambient conditions, avoiding the harsh reagents often used in traditional thermal methods.

Frustrated Lewis Pairs (FLPs): The use of FLPs to activate the molecule for subsequent transformations is a burgeoning area of research. An FLP could potentially deprotonate the carbon alpha to the ester, generating a nucleophile for intramolecular reactions or for reaction with external electrophiles, leading to complex molecular architectures.

Expansion of Target-Oriented Synthesis Applications

Target-oriented synthesis focuses on the efficient construction of specific, often complex, molecules. scispace.com The bifunctional nature of this compound makes it an ideal starting point or intermediate for synthesizing a diverse range of high-value targets.

Future applications are envisioned in:

Pharmaceuticals: The phenylpropanoate scaffold is present in many biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The bromomethyl group allows for easy linkage to other molecular fragments, enabling its use in the synthesis of novel drug candidates. For instance, derivatives of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester have been investigated for their ability to inhibit the proliferation of colon cancer cells. rsc.org This highlights the potential of using similar propanoate structures as a basis for new therapeutics.

Polymer Chemistry: The compound can act as a functional monomer or an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The benzylic bromide can initiate polymer chain growth, while the ester group can be retained for post-polymerization modification, leading to advanced materials with tailored properties.

Materials Science: By tethering this molecule to surfaces or nanoparticles, its dual functionality can be exploited to create novel functional materials. For example, it could be used to modify surfaces for chromatographic applications or to create new ligands for metal-organic frameworks (MOFs).

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction and optimization of chemical processes. eurekalert.orgrjptonline.org

The application of these computational tools to this compound can significantly accelerate research and development:

Reaction Prediction: ML models, trained on vast databases of chemical reactions, can predict the most likely products of a reaction involving this compound under various conditions. mit.edu This "forward-reaction prediction" helps chemists identify potential side products and validate proposed synthetic steps before they are attempted in the lab. nih.gov

Yield Optimization: AI algorithms can analyze the complex interplay of reaction parameters (e.g., temperature, concentration, catalyst choice, solvent) to predict the conditions that will maximize the yield of a desired product. This can dramatically reduce the number of experiments needed for process optimization. researchgate.net

Discovery of Novel Reactions: By analyzing reactivity patterns in ways that may not be intuitive to human chemists, ML can suggest entirely new transformations. researchgate.net An AI could identify unprecedented catalytic systems or reaction partners for this compound, leading to the discovery of novel chemical space. eurekalert.orgresearchgate.net

The integration of these predictive models with automated robotic synthesis platforms represents the ultimate goal, enabling the autonomous discovery and optimization of reactions for this versatile chemical building block. researchgate.net

Q & A

Q. Basic

  • Skin/Eye Contact : Immediately flush with water for 15 minutes; consult a physician due to potential unstudied toxicological hazards .
  • Ingestion : Rinse mouth with water (if conscious) and seek medical attention.
  • Storage : Store in a cool, dry place away from light to prevent decomposition. Use PPE (gloves, goggles) to minimize exposure .

How can researchers characterize this compound?

Q. Basic

  • Spectroscopy :
    • 1H NMR^1\text{H NMR}: Look for ester methyl (δ3.6\delta \sim3.6 ppm), bromomethyl (δ4.4\delta \sim4.4 ppm), and aromatic protons (δ7.27.4\delta \sim7.2-7.4 ppm).
    • Mass Spectrometry : Confirm molecular ion peak at m/zm/z 271 (M+^+) and fragment peaks for Br-\text{Br} loss .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for analogs in Acta Crystallographica studies .

How can low yields in the bromination step be addressed?

Advanced
Low yields often stem from incomplete radical initiation or side reactions. Optimize by:

  • Catalyst Selection : Use AIBN (azobisisobutyronitrile) as a radical initiator.
  • Reaction Monitoring : Track progress via TLC (hexane:ethyl acetate, 4:1) to detect unreacted starting material.
  • Purification : Employ silica gel chromatography with gradient elution (0–30% ethyl acetate in hexane) to isolate the product from dibrominated byproducts .

What analytical discrepancies may arise during characterization?

Q. Advanced

  • NMR Signal Splitting : Unexpected multiplicity in aromatic protons may indicate rotational isomerism. Heat the sample to 50°C to average signals or use 13C NMR^{13}\text{C NMR} for clarity .
  • Mass Spec Fragmentation : Dehydrohalogenation (HBr-\text{HBr}) can produce a peak at m/zm/z 192. Compare with computational fragmentation patterns (e.g., PubChem data) to confirm .

What strategies mitigate instability during storage?

Q. Advanced

  • Light Sensitivity : Store in amber vials under inert gas (Ar/N2_2) to prevent photolytic degradation.
  • Thermal Stability : Avoid temperatures >25°C; DSC analysis of analogs shows decomposition onset at ~80°C .
  • Byproduct Identification : Use HPLC (C18 column, acetonitrile/water) to detect hydrolyzed products (e.g., free carboxylic acid) .

How can researchers validate synthetic intermediates?

Q. Basic

  • Intermediate 1 (Methyl 3-(4-hydroxyphenyl)propanoate) : Confirm via IR (ester C=O stretch at ~1730 cm1^{-1}) and melting point (mp ~95–102°C for brominated analogs) .
  • Intermediate 2 (Brominated precursor) : Use GC-MS to verify purity (>95%) and bromine isotopic patterns .

What are common side reactions in the synthesis?

Q. Advanced

  • Dibromination : Occurs with excess brominating agent. Limit reagent stoichiometry (1:1.05 substrate:NBS) .
  • Ester Hydrolysis : Minimize moisture exposure; use molecular sieves in polar solvents (e.g., DCM).
  • Cross-Coupling : Trace Pd in reagents may catalyze Suzuki-like couplings. Pre-purify solvents to remove metal contaminants .

How does the bromomethyl group influence reactivity?

Q. Advanced

  • Nucleophilic Substitution : The CH2Br-\text{CH}_2\text{Br} moiety is susceptible to SN2 reactions (e.g., with amines or thiols) for functionalization. Kinetic studies show pseudo-first-order kinetics in DMF at 25°C .
  • Photoreactivity : UV irradiation (254 nm) induces homolytic C-Br cleavage, useful for radical polymerization or crosslinking studies .

What computational tools support mechanistic studies?

Q. Advanced

  • DFT Calculations : Optimize transition states for bromination using Gaussian09 (B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular Dynamics : Simulate solvation effects in esterification with GROMACS; compare with experimental ΔG\Delta G^\ddagger values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.